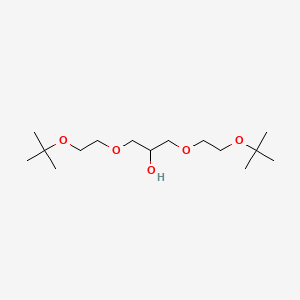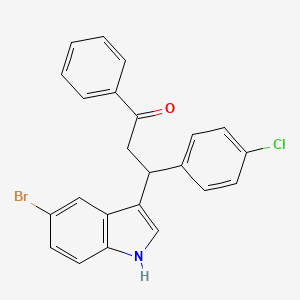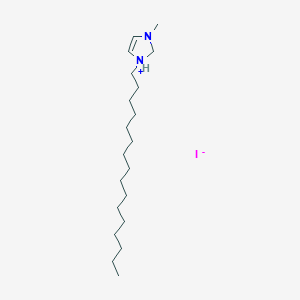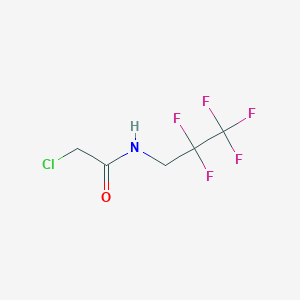
2,4-Dimethylhept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylhept-2-ene is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between the second and third carbon atoms in its heptane chain, with methyl groups attached to the second and fourth carbon atoms. This compound has the molecular formula C9H18 and is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhept-2-ene can be achieved through several methods. One common approach involves the dehydration of 2,4-dimethylheptan-2-ol using a strong acid such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water and form the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of 2,4-dimethylheptane. This process involves passing the alkane over a metal catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen and form the alkene.
化学反応の分析
Types of Reactions: 2,4-Dimethylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or carbonyl compounds.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 2,4-dimethylheptane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions with halogens (e.g., bromine) to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of 2,4-dimethylheptane.
Substitution: Formation of 2,4-dibromoheptane.
科学的研究の応用
2,4-Dimethylhept-2-ene finds applications in various fields of scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用機序
The mechanism of action of 2,4-Dimethylhept-2-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen halides. This results in the formation of carbocation intermediates, which then undergo further reactions to yield the final products.
類似化合物との比較
2,4-Dimethylheptane: An alkane with similar molecular structure but lacking the double bond.
2,4-Dimethylhex-2-ene: An alkene with a shorter carbon chain.
2,4-Dimethylpent-2-ene: Another alkene with an even shorter carbon chain.
Uniqueness: 2,4-Dimethylhept-2-ene is unique due to its specific molecular structure, which imparts distinct reactivity and properties. The presence of the double bond and the positioning of the methyl groups make it a valuable compound for various synthetic applications and research studies.
特性
CAS番号 |
860116-58-1 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
2,4-dimethylhept-2-ene |
InChI |
InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h7,9H,5-6H2,1-4H3 |
InChIキー |
LJCMMOJGGBTOFK-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)


![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)

![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)

![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)

![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
